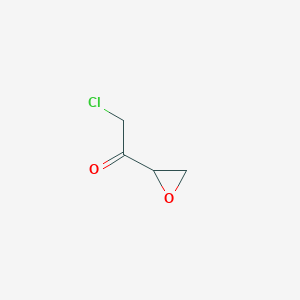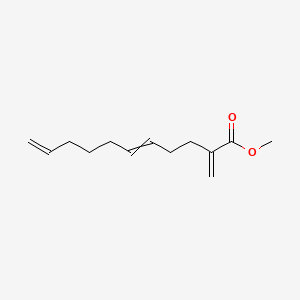
Methyl 2-methylideneundeca-5,10-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylideneundeca-5,10-dienoate typically involves the esterification of 2-methylene-5,10-undecadienoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-methylideneundeca-5,10-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The methylene group and double bonds make the compound susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Methyl 2-methylideneundeca-5,10-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-methylideneundeca-5,10-dienoate involves its interaction with various molecular targets. The methylene group and double bonds allow it to participate in addition and substitution reactions, which can modify biological molecules and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular functions.
類似化合物との比較
Similar Compounds
Methyl 2-methyleneundecanoate: Similar structure but lacks the conjugated double bonds.
Methyl 5,10-undecadienoate: Contains double bonds but lacks the methylene group.
特性
CAS番号 |
51788-60-4 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
methyl 2-methylideneundeca-5,10-dienoate |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-7-8-9-10-11-12(2)13(14)15-3/h4,8-9H,1-2,5-7,10-11H2,3H3 |
InChIキー |
HQDDJKVQRVFCFS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C)CCC=CCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


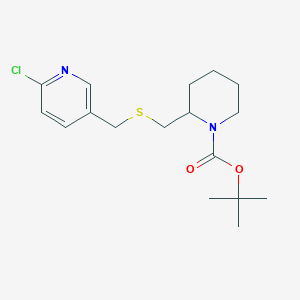

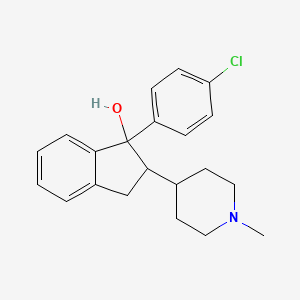


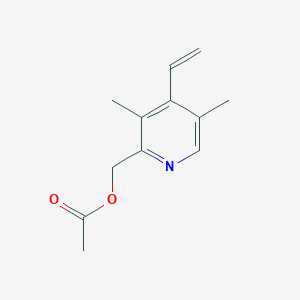
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)
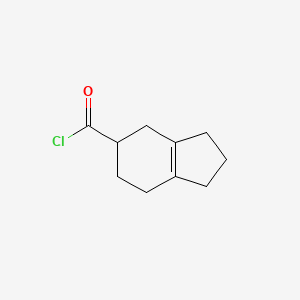
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
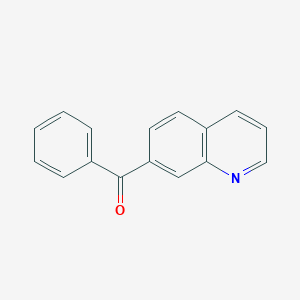

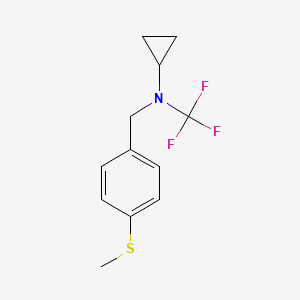
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
